molecular formula C27H30N2O5S B10951098 N-[3-(morpholin-4-ylsulfonyl)phenyl]-3-{[4-(propan-2-yl)phenoxy]methyl}benzamide

N-[3-(morpholin-4-ylsulfonyl)phenyl]-3-{[4-(propan-2-yl)phenoxy]methyl}benzamide

Cat. No.: B10951098
M. Wt: 494.6 g/mol
InChI Key: LGHCDHBRKYFTPA-UHFFFAOYSA-N
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Description

3-[(4-ISOPROPYLPHENOXY)METHYL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C24H25NO2 This compound is known for its unique chemical structure, which includes an isopropylphenoxy group, a morpholinosulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-isopropylphenol with benzyl chloride to form 4-isopropylphenylmethyl chloride. This intermediate is then reacted with 3-(morpholinosulfonyl)aniline to produce the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ISOPROPYLPHENOXY)METHYL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

The reactions involving 3-[(4-ISOPROPYLPHENOXY)METHYL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE typically require specific reagents and conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-ISOPROPYLPHENOXY)METHYL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide
  • 4-[(4-METHYL-1-PIPERAZINYL)METHYL]-N-[3-[[4-(3-PYRIDINYL)-2-PYRIMIDINYL]AMINO]PHENYL]-BENZAMIDE

Uniqueness

3-[(4-ISOPROPYLPHENOXY)METHYL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinosulfonyl group, in particular, is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C27H30N2O5S

Molecular Weight

494.6 g/mol

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)-3-[(4-propan-2-ylphenoxy)methyl]benzamide

InChI

InChI=1S/C27H30N2O5S/c1-20(2)22-9-11-25(12-10-22)34-19-21-5-3-6-23(17-21)27(30)28-24-7-4-8-26(18-24)35(31,32)29-13-15-33-16-14-29/h3-12,17-18,20H,13-16,19H2,1-2H3,(H,28,30)

InChI Key

LGHCDHBRKYFTPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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